4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one
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Overview
Description
4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a cyclohexylpyrrolidinone core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a cyclohexylpyrrolidinone derivative under specific conditions to form the final product. Common reagents used in these reactions include sodium cyanoborohydride in methanol, which facilitates the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amines or alcohols.
Scientific Research Applications
4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated for its potential as a carbonic anhydrase inhibitor.
Uniqueness
4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one stands out due to its unique combination of a benzylpiperazine moiety and a cyclohexylpyrrolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H31N3O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-1-cyclohexylpyrrolidin-2-one |
InChI |
InChI=1S/C22H31N3O2/c26-21-15-19(17-25(21)20-9-5-2-6-10-20)22(27)24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,19-20H,2,5-6,9-17H2 |
InChI Key |
UYFNNMCUPMEUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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